molecular formula C13H22O B12803968 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- CAS No. 130404-02-3

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-

Cat. No.: B12803968
CAS No.: 130404-02-3
M. Wt: 194.31 g/mol
InChI Key: GYUZHTWCNKINPY-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-, also known as Theaspirane, is a norisoprenoid compound with the molecular formula C13H22O. It is a volatile organic compound found in various essential oils, including raspberry oil and passion fruit oil. Theaspirane is known for its distinctive aroma, which is described as fruity, woody, and sweetish with camphoraceous notes .

Preparation Methods

Theaspirane can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

In industrial production, Theaspirane is often synthesized using a similar approach but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Theaspirane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: Theaspirane can be oxidized to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield a diol or a ketone, depending on the reaction conditions.

    Reduction: Reduction of Theaspirane can lead to the formation of saturated analogs. Lithium aluminum hydride is commonly used for this purpose.

    Substitution: Theaspirane can undergo substitution reactions with nucleophiles such as halides or amines.

Scientific Research Applications

Theaspirane has a wide range of scientific research applications:

    Chemistry: In organic chemistry, Theaspirane is used as a building block for the synthesis of more complex molecules.

    Biology: Theaspirane is studied for its potential biological activities.

    Medicine: Due to its pleasant aroma, Theaspirane is used in the formulation of fragrances and flavorings.

    Industry: Theaspirane is widely used in the fragrance and flavor industry.

Mechanism of Action

The mechanism of action of Theaspirane is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Theaspirane is unique among norisoprenoids due to its spirocyclic structure. Similar compounds include:

    Ionone: Ionone is another norisoprenoid with a similar fruity and woody aroma. it lacks the spirocyclic structure of Theaspirane.

    Damascone: Damascone is a related compound with a floral and fruity scent. It also differs in structure, having a different arrangement of functional groups.

    Nootkatone: Nootkatone is a sesquiterpene with a woody and citrusy aroma.

Theaspirane’s unique spirocyclic structure and distinctive aroma make it a valuable compound in various applications, setting it apart from other similar compounds.

Properties

CAS No.

130404-02-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2S,5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene

InChI

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m0/s1

InChI Key

GYUZHTWCNKINPY-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(O1)C(=CCCC2(C)C)C

Canonical SMILES

CC1CCC2(O1)C(=CCCC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.